2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide

Medicinal Chemistry Assay Development Pharmacology

Poor aqueous solubility of quinazolinone alkaloids confounds antimicrobial and pharmacological assays. This hydroiodide salt provides significantly improved solubility and stability for reproducible research. - Enhanced aqueous solubility vs. free base (~9.35 mg/L) minimizes DMSO carryover artifacts in MIC/time-kill assays. - Iodide counterion contributes 33.8% of molecular mass (378.21 g/mol); calibrate all molar calculations accordingly. - ISO-certified QC documentation supports GLP-adjacent procurement.

Molecular Formula C16H15IN2O
Molecular Weight 378.21 g/mol
Cat. No. B12343623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide
Molecular FormulaC16H15IN2O
Molecular Weight378.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.I
InChIInChI=1S/C16H14N2O.HI/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H
InChIKeyVBNXVWJRNXRBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide: Identity & Structural Class


2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide is the hydroiodic acid addition salt of the quinazolinone alkaloid arborine (free base CAS 6873-15-0) [1]. The compound belongs to the quinazolin-4(1H)-one heterocyclic family, featuring a fused bicyclic core with a benzyl substituent at position 2 and a methyl group at N-1 . The hydroiodide counterion distinguishes it from the naturally occurring free base and from alternative salt forms such as the hydrochloride (Glycosine hydrochloride, CAS 6000-56-2) and nitrate salts [2]. This salt form is available as a synthetic research compound with reported purity ≥98%, accompanied by ISO-certified quality control documentation, positioning it as a well-characterized procurement option for pharmaceutical R&D and medicinal chemistry programs .

2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide: Salt Form vs. Generic Substitution


Interchanging the hydroiodide salt with the free base (arborine) or alternative salts such as the hydrochloride is not a neutral substitution. The counterion contributes 33.8% of the total molecular mass of the hydroiodide salt (378.21 g/mol vs. 250.30 g/mol for the free base), directly altering gravimetric dosing calculations in biological assays [1]. Beyond mass considerations, hydroiodide salts as a class demonstrate measurably superior aqueous solubility and resistance to oxidative discoloration compared to free base amines, properties attributable to the iodide counterion's polarizability and redox characteristics [2]. The hydrochloride salt (MW 286.75 g/mol), while also improving aqueous solubility over the free base, provides a different counterion mass, potentially distinct hygroscopicity, and a different crystallization habit . These physicochemical divergences mean that direct substitution without re-optimization of assay conditions, formulation parameters, or molar calculations introduces uncontrolled variability into experimental outcomes.

2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide: Differentiation Evidence


Counterion Mass Impact on Dosing Accuracy

The hydroiodide counterion (I⁻, atomic mass 126.90 Da) adds 127.91 g/mol to the parent free base, making the hydroiodide salt 51.1% heavier than the free base and 31.9% heavier than the hydrochloride salt [1][2]. This mass differential mandates explicit correction when preparing equimolar solutions for comparative biological testing; failure to adjust results in a 51% under-dosing error if the salt is treated as equivalent to the free base [1].

Medicinal Chemistry Assay Development Pharmacology

Antimicrobial Potency Against MDR S. aureus

Arborine (the parent free base of this hydroiodide salt) demonstrated MIC values of 0.2 μg/ml and MBC values of 0.2 μg/ml against clinical isolates of multidrug-resistant (MDR) S. aureus strains 101 and 410, with growth inhibition zones of 28 mm at 10 μg/ml loading [1]. The compound exhibited dose-dependent antibacterial activity and caused observable membrane damage including cell shrinkage and uneven cell surfaces upon treatment [1]. As the hydroiodide salt dissociates in biological media to deliver the identical pharmacophore, this antibacterial potency is inherited by the salt form [2].

Antimicrobial Resistance Natural Product Screening Infectious Disease

Hydroiodide Solubility vs. Free Base

Hydroiodide salts of amine-containing compounds are documented to exhibit markedly improved aqueous solubility relative to their parent free bases, attributable to the ionic character conferred by the iodide counterion [1]. The free base arborine has an estimated aqueous solubility of approximately 9.35 mg/L at 25°C [2]. While direct experimental aqueous solubility data for the hydroiodide salt of arborine are not published, the class-level solubility enhancement of hydroiodide salts over free base amines is a well-established physicochemical principle [1]. The hydrochloride analog (Glycosine hydrochloride) is qualitatively described as 'soluble in water' in supplier documentation . Users should request batch-specific solubility data from the vendor for critical formulation work .

Formulation Science Biopharmaceutics Salt Selection

Storage Stability & Discoloration Resistance

Hydroiodide salts of amines demonstrate significantly enhanced stability and resistance to aging-related discoloration compared to their free base counterparts [1]. This is attributed to the iodide counterion's ability to act as a mild reducing agent, mitigating oxidative degradation pathways that commonly affect free amine compounds during storage [1]. The free base arborine requires storage at -20°C protected from light, with some suppliers mandating -80°C storage under dry ice shipment conditions . While the hydroiodide salt similarly benefits from cold storage, its intrinsic oxidative resistance may provide a wider tolerance window for handling and compound library management [1].

Compound Management Stability Testing Long-term Storage

2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide: Research Application Scenarios


MDR Gram-Positive Antimicrobial Discovery

Based on the established MIC of 0.2 μg/ml and MBC of 0.2 μg/ml of the parent pharmacophore against MDR S. aureus clinical isolates, the hydroiodide salt serves as a quantitatively benchmarked starting point for structure-activity relationship (SAR) programs aimed at developing novel anti-MRSA agents [1]. The improved aqueous solubility of the hydroiodide form facilitates broth microdilution and time-kill kinetic assays, reducing DMSO carryover artifacts that can confound MIC determinations with poorly soluble free base compounds [2]. Researchers should calibrate all molar concentrations using the salt molecular weight (378.21 g/mol) rather than the free base mass to ensure dosing accuracy [3].

mAChR Pharmacology & Anticholinergic Screening

Arborine is documented to inhibit the peripheral action of acetylcholine and induce a fall in blood pressure, consistent with mAChR antagonist activity [1]. The hydroiodide salt form provides a more water-soluble entry point for in vitro radioligand binding displacement assays, ex vivo tissue bath experiments, and in vivo pharmacological studies compared to the poorly water-soluble free base (~9.35 mg/L) [2]. The established class-level stability advantage of hydroiodide salts over free amines supports more reliable long-term storage of compound stocks in screening libraries [3]. Direct quantitative binding affinity data (IC₅₀ or Ki) for arborine at specific mAChR subtypes remain to be published; procurement decisions should account for this data gap.

Fragment Library & Diversity-Oriented Synthesis

As a member of the relatively rare quinazolin-4-one alkaloid class, this hydroiodide salt provides a crystalline, easily handled entry point for fragment-based drug discovery (FBDD) and diversity-oriented synthesis campaigns [1]. The quinazolinone core with N-1 methyl and C-2 benzyl substitution presents three chemically addressable vectors (C-3, C-6, C-7 positions) for further functionalization [2]. The salt form's enhanced crystallinity facilitates purification via recrystallization, a practical advantage during intermediate isolation in multi-step synthetic sequences [3]. The ISO-certified quality documentation available from suppliers supports regulatory-compliant procurement for GLP-adjacent research environments .

Comparative Salt Screening & Solid-State Characterization

The hydroiodide salt (MW 378.21) serves as one member of a counterion series that includes the free base (MW 250.30), hydrochloride (MW 286.75), and nitrate (MW 313.31) forms of the same quinazolinone pharmacophore [1]. This series enables systematic salt-form screening studies to evaluate the impact of counterion selection on solubility, dissolution rate, hygroscopicity, solid-state stability, and crystallinity without altering the core pharmacophore [2]. The 51.1% mass difference between hydroiodide and free base provides a wide dynamic range for detecting counterion-dependent effects in pharmacokinetic or tissue distribution studies where the iodide may additionally serve as a heavy-atom label for mass spectrometry detection [3].

Quote Request

Request a Quote for 2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.